molecular formula C6H3BrFNO B8202479 2-Bromo-5-fluoronicotinaldehyde

2-Bromo-5-fluoronicotinaldehyde

Cat. No.: B8202479
M. Wt: 204.00 g/mol
InChI Key: SRLHILIBOUSBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoronicotinaldehyde is an organic compound with the molecular formula C6H3BrFNO. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are substituted with bromine and fluorine atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoronicotinaldehyde typically involves the bromination and fluorination of nicotinaldehyde. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: The major product is 2-Bromo-5-fluoronicotinic acid.

    Reduction Products: The major product is 2-Bromo-5-fluoronicotinalcohol.

Scientific Research Applications

2-Bromo-5-fluoronicotinaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoronicotinaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar structure but lacks the aldehyde group.

    2-Bromo-5-fluoronicotinic acid: Oxidized form of 2-Bromo-5-fluoronicotinaldehyde.

    2-Bromo-5-fluoronicotinamide: Amide derivative of this compound.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with an aldehyde functional group. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-bromo-5-fluoropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLHILIBOUSBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.